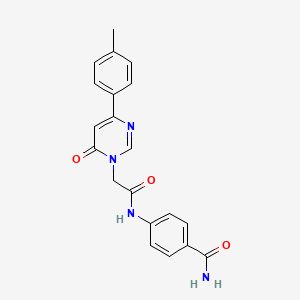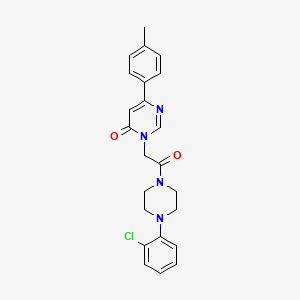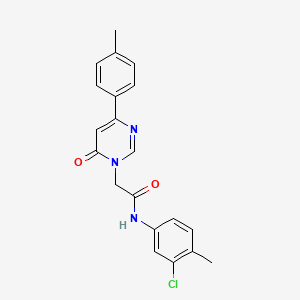
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide
Vue d'ensemble
Description
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide, also known as OPB-31121, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound belongs to the class of benzamides and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins. These proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. By inhibiting BET proteins, this compound can prevent the expression of genes that are essential for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of genes that are essential for cancer cell survival. This compound has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit BET proteins, which reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide. One potential application is in combination therapy with other cancer drugs. Studies have shown that combining this compound with other cancer drugs can enhance their efficacy and reduce the risk of drug resistance. Another future direction is in the development of more potent and selective BET inhibitors. Researchers are currently working on developing BET inhibitors with improved potency and selectivity, which could lead to more effective cancer therapies.
Conclusion:
This compound is a promising small molecule inhibitor that has shown potential for use in cancer therapy. Its specificity for BET proteins and minimal toxicity in normal cells make it a promising candidate for further research. While there are limitations to its use in lab experiments, there are several future directions for the research on this compound, including combination therapy and the development of more potent and selective BET inhibitors.
Applications De Recherche Scientifique
4-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamido)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. Studies have also demonstrated that this compound can induce apoptosis in cancer cells, which is a process of programmed cell death.
Propriétés
IUPAC Name |
4-[[2-(6-oxo-4-phenylpyrimidin-1-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c20-19(26)14-6-8-15(9-7-14)22-17(24)11-23-12-21-16(10-18(23)25)13-4-2-1-3-5-13/h1-10,12H,11H2,(H2,20,26)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYFAPXVFZIUIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402522.png)


![(Z)-1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B3402552.png)
![N-(3-chlorophenyl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402559.png)
![2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B3402564.png)
![N-(3-chloro-4-methylphenyl)-2-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetamide](/img/structure/B3402570.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B3402613.png)